molecular formula C24H24N6O B11263895 1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11263895
M. Wt: 412.5 g/mol
InChI Key: KIVUNVXKHZWFAT-UHFFFAOYSA-N
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Description

1-{2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group

Preparation Methods

The synthesis of 1-{2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-{2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme complex, the compound can disrupt the cell cycle, leading to the inhibition of cell proliferation. This makes it a promising candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar compounds include other phenylpyrazoles and pyrazolopyridines. Compared to these, 1-{2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific molecular structure, which imparts distinct biological activities and chemical properties. Some similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological activities.

Properties

Molecular Formula

C24H24N6O

Molecular Weight

412.5 g/mol

IUPAC Name

1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H24N6O/c31-24(27-17-18-5-4-10-25-16-18)20-8-12-29(13-9-20)23-22-15-21(19-6-2-1-3-7-19)28-30(22)14-11-26-23/h1-7,10-11,14-16,20H,8-9,12-13,17H2,(H,27,31)

InChI Key

KIVUNVXKHZWFAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5

Origin of Product

United States

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